molecular formula C8H8N4O B14268167 N-Cyano-N''-(4-hydroxyphenyl)guanidine CAS No. 138910-31-3

N-Cyano-N''-(4-hydroxyphenyl)guanidine

Cat. No.: B14268167
CAS No.: 138910-31-3
M. Wt: 176.18 g/mol
InChI Key: MIPYIOXKNPDVOX-UHFFFAOYSA-N
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Description

N-Cyano-N’'-(4-hydroxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities, pharmaceuticals, and organocatalysis . This compound is characterized by the presence of a cyano group and a hydroxyphenyl group attached to the guanidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’'-(4-hydroxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of cyanamide with an appropriate amine in the presence of a catalyst. For example, scandium (III) triflate can be used as a catalyst under mild conditions in water . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines .

Industrial Production Methods

Industrial production of guanidines, including N-Cyano-N’'-(4-hydroxyphenyl)guanidine, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods provide efficient and scalable routes for the production of guanidines.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’'-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-Cyano-N’'-(4-hydroxyphenyl)guanidine include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyano-N’'-(4-hydroxyphenyl)guanidine include:

Uniqueness

N-Cyano-N’'-(4-hydroxyphenyl)guanidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group and a hydroxyphenyl group allows for diverse applications in various fields .

Properties

CAS No.

138910-31-3

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

1-cyano-2-(4-hydroxyphenyl)guanidine

InChI

InChI=1S/C8H8N4O/c9-5-11-8(10)12-6-1-3-7(13)4-2-6/h1-4,13H,(H3,10,11,12)

InChI Key

MIPYIOXKNPDVOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(N)NC#N)O

Origin of Product

United States

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